molecular formula C15H23NO2 B14903555 4-(Octyloxy)benzaldehyde oxime

4-(Octyloxy)benzaldehyde oxime

Cat. No.: B14903555
M. Wt: 249.35 g/mol
InChI Key: PUFQYBJCWNHCIH-DTQAZKPQSA-N
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Description

Contextualization of Benzaldehyde (B42025) Oxime Derivatives in Contemporary Chemical Research

Benzaldehyde oxime, with the chemical formula C₇H₇NO, is an organic compound that can be synthesized from benzaldehyde and hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.org Its derivatives are a significant class of compounds in contemporary chemical research due to their versatile reactivity and potential applications. The oxime functional group (C=N-OH) imparts unique chemical properties, making these derivatives valuable in various fields. For instance, benzaldehyde oximes can undergo the Beckmann rearrangement to form benzamides, a reaction catalyzed by nickel salts. wikipedia.org They can also be dehydrated to yield benzonitriles. wikipedia.org

In the realm of materials science, benzaldehyde oxime derivatives are explored for their potential in creating novel polymers and functional materials. For example, copolymers of 4-hydroxybenzaldehyde (B117250) oxime with formaldehyde (B43269) and various substituted acetophenones have been synthesized and shown to possess antimicrobial properties. researchgate.net The oxime moiety can also act as a directing group in metal-catalyzed reactions, enabling the synthesis of complex molecules. acs.org Furthermore, the study of their supramolecular chemistry, which involves non-covalent interactions between molecules, has opened up avenues for the development of self-assembling systems, films, gels, and liquid crystals. nih.gov The ability of oximes to form hydrogen bonds and participate in other intermolecular interactions is crucial for the construction of these organized molecular structures. nih.gov

Significance of Long-Chain Alkyloxy Substituents in Molecular Design for Functional Materials

The incorporation of long-chain alkyloxy substituents, such as the octyloxy group, into molecular structures is a key strategy in the design of functional materials, particularly in the field of liquid crystals and supramolecular chemistry. These long, flexible chains play a crucial role in influencing the intermolecular forces and, consequently, the self-organization and phase behavior of the molecules.

Moreover, the length and nature of the alkyloxy chain can be systematically varied to fine-tune the properties of the material. This allows for precise control over transition temperatures, the type of liquid crystal phase formed, and other physical properties like viscosity and birefringence. In the context of supramolecular chemistry, these chains are essential for creating organized systems like films and gels. nih.gov The balance between the interactions of the rigid core and the flexible chains dictates the final supramolecular architecture.

Overview of Research Trajectories for 4-(Octyloxy)benzaldehyde Oxime and its Analogues

Research concerning this compound and its analogues primarily focuses on their synthesis, characterization, and exploration of their potential as advanced materials, particularly liquid crystals. The synthesis of such compounds typically involves the reaction of the corresponding 4-(octyloxy)benzaldehyde with hydroxylamine. ias.ac.in The precursor, 4-(octyloxy)benzaldehyde, is a known compound with the chemical formula C₁₅H₂₂O₂. nih.gov

A significant area of investigation is the liquid crystalline behavior of these materials. Researchers study the mesomorphic properties using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify and characterize the different liquid crystal phases and their transition temperatures. ajchem-a.com The presence of the long octyloxy chain is expected to promote the formation of such phases.

Analogues of this compound, where the octyloxy group is replaced by other long-chain alkyloxy groups or where other substituents are introduced onto the benzene (B151609) ring, are also of interest. By systematically modifying the molecular structure, scientists can establish structure-property relationships. This allows for a deeper understanding of how molecular features influence the liquid crystalline and supramolecular behavior of these compounds. For example, studies on related benzaldehyde oxime derivatives with different substitution patterns have been conducted to explore their potential as dual-acting agents targeting specific enzymes and oxidative stress. mdpi.com The overarching goal of this research is to design and synthesize new functional materials with tailored properties for applications in areas such as displays, sensors, and other advanced technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(NE)-N-[(4-octoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3/b16-13+

InChI Key

PUFQYBJCWNHCIH-DTQAZKPQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Octyloxy Benzaldehyde Oxime

Established Synthetic Routes for 4-(Octyloxy)benzaldehyde Oxime

The primary methods for synthesizing this compound involve the direct oximation of the corresponding aldehyde or multi-step strategies that first build the octyloxy-substituted aromatic ring before converting the aldehyde group.

Oximation Reactions of 4-(Octyloxy)benzaldehyde

The most direct route to this compound is the reaction of 4-(octyloxy)benzaldehyde with hydroxylamine (B1172632). This reaction is a classic condensation reaction between a carbonyl compound and a hydroxylamine derivative. wikipedia.org

The general reaction involves treating 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The base, often sodium hydroxide (B78521) or sodium acetate, is necessary to neutralize the hydrochloride salt and generate free hydroxylamine, which then acts as the nucleophile. longdom.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of water and ethanol, and can often be performed at room temperature or with gentle heating. wikipedia.orglongdom.org

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the oxime. The reaction can produce a mixture of (E) and (Z) isomers. wikipedia.org

A representative laboratory procedure for the synthesis of an aryl oxime, which can be adapted for 4-(octyloxy)benzaldehyde, is as follows: 4-(octyloxy)benzaldehyde would be dissolved in a solvent like ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. The mixture is then typically refluxed for a period of time, after which the product is isolated by pouring the reaction mixture into water and collecting the resulting precipitate. longdom.org

Representative Reaction Conditions for Oximation of Aryl Aldehydes:

AldehydeReagentsSolventTemperatureTimeYield
4-Nitrobenzaldehyde (B150856)NH₂OH·HCl, NaHCO₃Methanol (B129727)/WaterRoom Temp10 min99%
Benzaldehyde (B42025)NH₂OH·HCl, K₂CO₃MethanolNot specifiedNot specified92% (15:85 E/Z)
5-ArylazosalicylaldehydeNH₂OH·HCl, Sodium AcetateEthanolReflux3 hrNot specified

Multi-step Synthetic Strategies Incorporating the Octyloxy Moiety

In cases where 4-(octyloxy)benzaldehyde is not commercially available or is expensive, a multi-step synthesis can be employed. This typically involves the synthesis of the aldehyde from a more readily available precursor.

A common starting material for such a synthesis is 4-hydroxybenzaldehyde (B117250). The octyloxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide is then reacted with an octyl halide, such as octyl bromide or octyl chloride, to form the ether linkage.

Once 4-(octyloxy)benzaldehyde has been synthesized and purified, it can then be converted to the oxime using the methods described in the previous section. This multi-step approach allows for the synthesis of a variety of alkoxy-substituted benzaldehyde oximes from a common precursor. A patent describes a similar synthesis for 2-hydroxy-4-octyloxy-benzophenone, where 2,4-dihydroxybenzophenone (B1670367) is reacted with octyl chloride in the presence of sodium carbonate and potassium iodide.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly or "green" synthetic methods. For oxime synthesis, this has translated into exploring solvent-free conditions, the use of safer solvents like water, and the use of heterogeneous or reusable catalysts. nih.govias.ac.in

One green approach that can be applied to the synthesis of this compound is the use of grindstone chemistry. This solvent-free method involves grinding the solid reactants, such as 4-(octyloxy)benzaldehyde, hydroxylamine hydrochloride, and a solid catalyst like bismuth(III) oxide (Bi₂O₃), together in a mortar and pestle. nih.gov This technique often leads to high yields in a short amount of time and minimizes waste.

Another green alternative is the use of water as a solvent, sometimes with a co-solvent like methanol. ias.ac.in The use of mineral water, which contains various salts, has been reported to catalyze the reaction and lead to high yields of aryl oximes at room temperature without the need for an additional catalyst. ias.ac.in This method is both economical and environmentally benign.

Microwave-assisted synthesis is another green technique that has been applied to the preparation of oximes. This method can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net

Comparison of Green Synthetic Methods for Oxime Synthesis:

MethodCatalyst/MediumConditionsAdvantages
Grindstone ChemistryBi₂O₃Solvent-free, Room TempRapid, High Yield, Minimal Waste nih.gov
Mineral WaterMineral Water/MethanolRoom TempEconomical, Environmentally Friendly, No added catalyst ias.ac.in
Microwave IrradiationOrganic Solvent70-110 °CShort reaction time, High Yield researchgate.net

Kinetic and Mechanistic Studies of this compound Formation and Isomerization

The formation of oximes from aldehydes and hydroxylamine is a well-studied reaction, and its mechanism is generally understood to proceed in two main stages: addition and dehydration. The reaction is typically acid-catalyzed.

The first step is the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the aldehyde. The rate of this step is pH-dependent. At very low pH, the hydroxylamine is protonated, reducing its nucleophilicity. At higher pH, the concentration of the protonated carbonyl, which is more electrophilic, is low. Therefore, the reaction is often fastest in a mildly acidic to neutral pH range.

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The (E) isomer, where the hydroxyl group and the hydrogen atom on the carbon are on opposite sides of the double bond, is generally more stable. The (Z) isomer has these groups on the same side. The reaction of an aldehyde with hydroxylamine often produces a mixture of both isomers, with the ratio depending on the reaction conditions and the structure of the aldehyde. wikipedia.org For benzaldehyde, the reaction at room temperature in methanol yields a majority of the (Z)-isomer. wikipedia.org

Isomerization between the (E) and (Z) forms can occur, often catalyzed by acid or light. For instance, visible-light-mediated energy transfer has been used to achieve the isomerization of aryl oximes.

Advanced Spectroscopic and Structural Characterization of 4 Octyloxy Benzaldehyde Oxime

Spectroscopic Probes for Elucidating Molecular Architecture and Conformational Dynamics

Spectroscopic techniques are fundamental in determining the molecular structure and observing the behavior of 4-(Octyloxy)benzaldehyde oxime in different states.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each atom.

In solution, benzaldehyde (B42025) oximes can exist as a mixture of (E) and (Z) stereoisomers, which are often distinguishable by NMR. nih.govwikipedia.org The proton of the oxime group (-OH) typically appears as a broad singlet in the ¹H NMR spectrum, with its chemical shift being sensitive to solvent, concentration, and temperature. The aldehydic proton (-CH=N) also shows distinct chemical shifts for the E and Z isomers. For the related (Z)-4-methoxybenzaldehyde oxime, the CH=N proton appears at 8.14 ppm, while the -OH proton signal is at 9.54 ppm. rsc.org Similarly, for 4-isobutoxybenzaldehyde (B95670) oxime, the aldehydic proton resonates at 8.07 ppm and the oxime proton at 10.96 ppm in DMSO-d₆. researchgate.net

The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the oxime group are typically shifted downfield compared to those ortho to the octyloxy group due to the electron-withdrawing nature of the oxime. The signals for the octyloxy chain would appear in the upfield region of the spectrum, with the -OCH₂- protons appearing as a triplet around 4.0 ppm, and the terminal methyl group as a triplet near 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the C=N bond is expected around 150 ppm. rsc.org The aromatic carbons show distinct signals, with the carbon attached to the oxygen of the ether (C-O) appearing significantly upfield compared to the carbon attached to the C=N group. For instance, in (E)-4-methoxybenzaldehyde oxime, the aromatic carbons appear at 150, 129, and 114 ppm, with the C=N carbon at 150 ppm. rsc.org The carbons of the octyloxy chain would be found in the typical aliphatic region (approx. 14-68 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data for analogous compounds like 4-methoxybenzaldehyde (B44291) oxime and 4-isobutoxybenzaldehyde oxime. researchgate.netrsc.org

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-OH9.5 - 11.0-
-CH=N8.1 - 8.2~150
Ar-H (ortho to -CH=N)7.5 - 7.6 (d)~129
Ar-H (ortho to -OR)6.9 - 7.0 (d)~115
Ar-C (ipso to -CH=N)-~125
Ar-C (ipso to -OR)-~162
-OCH₂-~4.0 (t)~68
-(CH₂)₆-1.3 - 1.8 (m)22 - 32
-CH₃~0.9 (t)~14

d = doublet, t = triplet, m = multiplet

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. rsc.org The C=N stretching vibration typically appears in the 1610-1670 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1510 cm⁻¹. The strong absorption band corresponding to the C-O-C stretching of the aryl ether linkage should be visible around 1250 cm⁻¹. rsc.org The N-O stretch is typically found in the 930-960 cm⁻¹ region. rsc.org Finally, the C-H stretching vibrations of the aliphatic octyl chain will be prominent in the 2850-2960 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar C=N and C=C bonds. nih.gov Intermolecular O-H···N hydrogen bonds, which are common in the solid state of oximes, can be inferred from shifts in the O-H and C=N stretching frequencies between solid-phase and dilute solution-phase spectra. scispace.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on typical values for related oxime and benzaldehyde derivatives. rsc.orgresearchgate.netnist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Oxime)3100 - 3400Broad, Medium-Strong
C-H Stretch (Aromatic)3030 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Strong
C=N Stretch (Oxime)1610 - 1670Medium
C=C Stretch (Aromatic)1580 - 1610, 1450-1510Medium-Strong
C-O-C Stretch (Aryl Ether)1240 - 1260Strong
N-O Stretch930 - 960Medium
C-H Bend (para-disubstituted)810 - 840Strong

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound (C₁₅H₂₃NO₂), which is 249.35 u. chemscene.com The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information.

Upon electron ionization (EI), the molecular ion peak [M]⁺• at m/z 249 would be observed. A common fragmentation pathway for benzaldehyde derivatives is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. docbrown.info For this compound, a significant fragmentation pathway would involve the cleavage of the ether bond. Alpha-cleavage can lead to the loss of the octyl radical (•C₈H₁₇), resulting in an ion at m/z 136, corresponding to [HOC₆H₄CH=NOH]⁺. Subsequent loss of the oxime functionality could lead to further fragments.

Another prominent fragmentation would be the benzylic cleavage leading to the formation of an octyloxy-substituted phenyl cation or related structures. Cleavage of the C-O bond of the ether linkage could generate an ion corresponding to the 4-hydroxybenzaldehyde (B117250) oxime cation at m/z 137, with the charge retained on the aromatic portion. nist.gov Fragmentation of the alkyl chain itself through successive loss of CₙH₂ₙ₊₁ units is also expected. The McLafferty rearrangement is a known fragmentation pathway for some oximes, although it is more prevalent in ketoximes. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
249Molecular Ion [M]⁺•[C₁₅H₂₃NO₂]⁺•
248[M-H]⁺[C₁₅H₂₂NO₂]⁺
137[4-hydroxybenzaldehyde oxime]⁺•[C₇H₇NO₂]⁺•
136[M - C₈H₁₇]⁺[C₇H₆NO₂]⁺
121[C₆H₅CH=NOH]⁺• (loss of octyloxy radical)[C₇H₇NO]⁺•
120[4-hydroxybenzonitrile]⁺•[C₇H₅NO]⁺•
77Phenyl cation[C₆H₅]⁺

X-ray Crystallography for Solid-State Molecular Packing and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound is not publicly available, the structure of the closely related 4-isobutoxybenzaldehyde oxime provides an excellent model for its expected solid-state behavior. researchgate.net This analogue crystallizes in the monoclinic P2₁/n space group. researchgate.net A key feature of oxime crystal chemistry is the formation of strong intermolecular hydrogen bonds. scispace.comresearchgate.net In the case of 4-isobutoxybenzaldehyde oxime, molecules form centrosymmetric dimers via a pair of O-H···N hydrogen bonds between the oxime groups of two neighboring molecules. researchgate.net The O···N distance in these dimers is reported as 2.776(2) Å. researchgate.net

Table 4: Expected Crystallographic Data for this compound based on the 4-Isobutoxy Analogue researchgate.net

Parameter Expected Value / Feature
Crystal SystemMonoclinic
Space GroupP2₁/n or similar centrosymmetric group
Key Intermolecular InteractionO-H···N Hydrogen Bonds
Supramolecular MotifCentrosymmetric R²₂(8) dimer
O···N distance~2.8 Å
Alkyl Chain PackingInterdigitated or layered arrangement
C=N Bond Length~1.28 Å
N-O Bond Length~1.41 Å

Electron Diffraction and Microscopy for Nanoscale Structural Characterization of Aggregates

The amphiphilic nature of this compound, with its hydrophilic oxime head group and a long hydrophobic octyl tail, suggests a propensity for self-assembly into ordered nanoscale structures in specific solvents or at interfaces. Techniques such as electron diffraction and transmission electron microscopy (TEM) are powerful tools for characterizing such aggregates.

While specific studies on this molecule are not available, related amphiphilic molecules containing oxime linkages have been shown to form various nanostructures, such as micelles or vesicles, in aqueous environments. rsc.orgrsc.orgnih.gov If this compound were dispersed in a polar solvent like water, it would likely form micelles with the octyl chains forming a hydrophobic core and the polar oxime groups exposed to the solvent at the surface.

Transmission Electron Microscopy (TEM) could be used to visualize the morphology and size distribution of these aggregates. Cryo-TEM would be particularly valuable for observing the structures in a near-native, hydrated state. The resulting images could reveal spherical micelles, cylindrical rods, or lamellar vesicles, depending on concentration and other conditions.

Electron diffraction, a technique often coupled with TEM, could provide structural information about the molecular packing within these nanoscale aggregates. If the molecules form crystalline or liquid-crystalline domains within the aggregates, electron diffraction patterns could reveal information about the lattice parameters and molecular arrangement, similar to X-ray diffraction but on a much smaller scale. This could confirm, for example, if the molecules adopt a similar hydrogen-bonded dimeric arrangement within the aggregates as they do in the bulk crystal.

Coordination Chemistry of 4 Octyloxy Benzaldehyde Oxime As a Ligand

Ligand Design Principles and Coordination Motifs of Oxime-Based Systems

Oximes, characterized by the RR'C=N-OH functional group, are versatile ligands in coordination chemistry. wikipedia.org The design of oxime-based ligands like 4-(Octyloxy)benzaldehyde oxime is underpinned by several key principles that dictate their coordination behavior. The nitrogen atom of the oxime group possesses a lone pair of electrons, making it a primary coordination site for metal ions. acs.org Furthermore, the oxygen atom can also participate in bonding, leading to various coordination modes.

The coordination of oximes to a metal center can occur in a neutral form (as an oxime) or in a deprotonated form (as an oximato ligand). at.ua The N-coordination of the oxime to a metal center can significantly decrease the pKa of the O-H group, facilitating its deprotonation to form an oximato species. at.ua This allows for the formation of mixed oxime/oximato complexes and the creation of hydrogen bonds between the coordinated oxime and oximato groups. at.ua

Common coordination motifs observed for oxime-based ligands include:

Monodentate Coordination: The ligand binds to the metal center solely through the nitrogen atom of the oxime group.

Bidentate Chelating Coordination: Both the nitrogen and oxygen atoms of the oxime group coordinate to the same metal center, forming a stable chelate ring.

Bridging Coordination: The oxime or oximato group can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. Phenolic oximes, for instance, can form polynuclear complexes where both the oximato and phenolate (B1203915) groups act as bridges between metal ions. nih.gov

The presence of the octyloxy group in this compound introduces a significant lipophilic character to the ligand. This long alkyl chain can influence the solubility of the resulting metal complexes, making them more soluble in nonpolar organic solvents. It can also play a role in the solid-state packing of the complexes, potentially leading to the formation of unique supramolecular architectures through van der Waals interactions. In some phenolic oxime complexes, the variation of alkyl groups has been shown to enable electronic isolation of the complexes in their crystal structures. acs.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow well-established methods for other oxime ligands. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. bohrium.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the final product, including the coordination number and geometry of the metal center.

Transition Metal Complexes with this compound

Transition metals from the first row, such as nickel(II) and copper(II), are known to form stable complexes with a variety of oxime ligands. acs.orgacs.org For instance, nickel(II) complexes with bis(oxime)amine-containing ligands have been shown to adopt a six-coordinate pseudo-octahedral geometry. acs.org Similarly, square planar complexes of nickel(II) and copper(II) with phenolic oxime ligands have been prepared and characterized. acs.orgfigshare.com

It is anticipated that this compound would form similar complexes with transition metals. The synthesis would likely involve the direct reaction of the ligand with a metal salt, such as NiCl₂ or Cu(OAc)₂. The resulting complexes could be mononuclear, with a general formula of [M(L)₂X₂] or [M(L)₄]X₂, where L is the this compound ligand and X is an anion. Dinuclear or polynuclear structures are also possible, especially if the reaction conditions favor the deprotonation of the oxime group, allowing for oximato bridging. nih.gov

Structural elucidation of these complexes would rely on techniques such as single-crystal X-ray diffraction, which provides definitive information about the coordination geometry and bond lengths. Spectroscopic methods like FT-IR, UV-Vis, and NMR would also be crucial for characterizing the complexes. In the IR spectra, characteristic bands for the C=N and N-O stretching vibrations would be expected to shift upon coordination to the metal ion. acs.org

Table 1: Expected Properties of Transition Metal Complexes with this compound

Metal IonExpected GeometryPotential Synthetic MethodCharacterization Techniques
Nickel(II)Square Planar, OctahedralReaction of NiCl₂ with the ligand in ethanol (B145695)X-ray Diffraction, UV-Vis, FT-IR, Magnetic Susceptibility
Copper(II)Square Planar, Distorted OctahedralReaction of Cu(OAc)₂ with the ligand in methanol (B129727)/waterX-ray Diffraction, EPR, UV-Vis, FT-IR, Magnetic Susceptibility
Palladium(II)Square PlanarPd(II)-mediated insertion reactionsX-ray Diffraction, NMR, FT-IR

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of lanthanides and actinides with oxime ligands is less explored compared to that of transition metals. However, the principles of hard and soft acid-base (HSAB) theory suggest that the oxime group, being a borderline ligand, can coordinate to these hard f-block elements. The synthesis of lanthanide and actinide complexes with this compound would likely require the use of deprotonated oximato ligands to enhance the stability of the complexes, given the preference of these metal ions for hard oxygen donor ligands.

The synthesis could be achieved by reacting a lanthanide or actinide salt with the ligand in the presence of a base to facilitate deprotonation. The large ionic radii of lanthanide and actinide ions typically lead to high coordination numbers, often 8 or 9. Therefore, complexes with multiple ligands or with the inclusion of solvent molecules in the coordination sphere are expected. The long octyloxy chain of the ligand might influence the formation of self-assembled structures in the solid state.

Electronic and Magnetic Properties of Metal-Oxime Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligands. In the case of complexes with this compound, these properties are expected to be influenced by the electronic effects of the substituent on the benzaldehyde (B42025) ring and the coordination geometry.

For transition metal complexes, the electronic spectra (UV-Vis) would provide information about the d-d transitions of the metal ion, which are sensitive to the ligand field strength. The value of 10Dq, a measure of the ligand field splitting, can be determined from these spectra and can provide insights into the nature of the metal-ligand bonding. acs.org For instance, in nickel(II) complexes with a series of bis(oxime)amine ligands, the 10Dq value was found to vary depending on the nature of the third arm of the ligand. acs.org

The magnetic properties of paramagnetic complexes, such as those of copper(II) (d⁹) and high-spin nickel(II) (d⁸ in an octahedral field), would be of particular interest. Magnetic susceptibility measurements can determine the effective magnetic moment of the complex, providing information about the number of unpaired electrons and the spin state of the metal ion. In some copper(II) complexes with phenolic oximes, antiferromagnetic interactions have been observed, leading to a decrease in the magnetic moment at low temperatures. acs.orgresearchgate.net The presence of the long octyloxy chain in this compound could influence the intermolecular interactions and, consequently, the magnetic behavior of the resulting complexes.

Table 2: Expected Electronic and Magnetic Properties of Metal-Oxime Complexes

Metal ComplexElectronic TransitionsMagnetic BehaviorInfluencing Factors
[Ni(4-octyloxybenzaldehyde oxime)₂Cl₂]d-d transitions in the visible regionParamagnetic (octahedral) or Diamagnetic (square planar)Coordination geometry, ligand field strength
[Cu(4-octyloxybenzaldehyde oxime)₂]d-d transitions in the visible regionParamagneticIntermolecular interactions, possibility of magnetic exchange

Computational Modeling of Ligand-Metal Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying the electronic structure, bonding, and stability of metal complexes. nih.govriken.jp These methods can provide detailed insights into the nature of the interactions between this compound and various metal ions.

DFT calculations can be employed to:

Optimize the geometry of the metal complexes, providing theoretical structures that can be compared with experimental data from X-ray crystallography. nih.gov

Calculate the binding energies between the ligand and the metal ion, offering a quantitative measure of the stability of the complexes.

Analyze the electronic structure of the complexes, including the distribution of electron density and the nature of the molecular orbitals involved in bonding. This can help in understanding the extent of covalent and electrostatic contributions to the metal-ligand bond.

Simulate the electronic spectra (TD-DFT), which can aid in the assignment of experimental absorption bands to specific electronic transitions. nih.gov

For complexes of this compound, computational modeling could be particularly useful in understanding how the octyloxy substituent influences the electronic properties of the ligand and, in turn, the stability and reactivity of the metal complexes. By comparing the computed properties of complexes with and without the octyloxy group, one could isolate the electronic and steric effects of this substituent. Furthermore, computational studies can help in predicting the most favorable coordination modes and geometries for different metal ions, guiding synthetic efforts.

Applications in Liquid Crystalline Materials Science

Design Principles for 4-(Octyloxy)benzaldehyde Oxime-Based Liquid Crystalline Systems

The design of liquid crystalline materials, including those based on this compound, is governed by established structure-property relationships. The manifestation of liquid crystalline phases, or mesophases, is a direct consequence of molecular shape and intermolecular interactions. For calamitic (rod-like) liquid crystals, the molecule is typically composed of three key components: a rigid core, a flexible terminal group, and often a linking group. nih.goviipseries.org

In the case of this compound, these components are:

The Rigid Core: The benzaldehyde (B42025) portion of the molecule provides the necessary rigidity. This aromatic ring system is crucial for establishing the anisotropic geometry that encourages long-range orientational order.

The Flexible Terminal Group: The long octyloxy chain (C8H17O-) serves as the flexible tail. This alkyl chain contributes to the fluidity of the material by acting as a "plasticizer," lowering the melting point and influencing the type of mesophase formed. rsc.orgnih.gov The length of the alkyl chain is a critical design parameter; longer chains tend to favor the formation of more ordered smectic phases over nematic phases. researchgate.netmdpi.com The conformational disorder of these chains provides an entropic reservoir that helps stabilize the liquid crystalline state. nih.govresearchgate.net

Mesophase Characterization and Electro-Optical Switching Dynamics

To understand the potential of this compound in technological applications, a thorough characterization of its mesophases and dynamic properties is essential. This involves identifying the types of liquid crystal phases it forms and understanding how these phases respond to external stimuli like electric fields.

Optical Microscopy and X-ray Diffraction for Mesophase Identification

The primary techniques for identifying liquid crystal mesophases are Polarized Optical Microscopy (POM) and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM): This is often the first step in characterizing a liquid crystal. When a liquid crystalline sample is placed between two crossed polarizers, it produces a characteristic optical pattern known as a texture. nih.gov These textures are like fingerprints for different mesophases. For example, a nematic phase might exhibit a "schlieren" or "threaded" texture, while a smectic A phase could show a "focal conic" texture. tandfonline.comresearchgate.net By observing the changes in these textures as the sample is heated and cooled, the transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) can be precisely determined. worldscientificnews.com

X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within a mesophase. researchgate.net In a typical XRD experiment on a liquid crystal, the sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed.

Nematic Phase: A nematic phase, which has long-range orientational order but no positional order, will typically show a diffuse halo in the wide-angle region (reflecting the average distance between molecules) and no distinct peaks in the small-angle region.

Smectic Phases: Smectic phases, which have molecules arranged in layers, will exhibit one or more sharp peaks in the small-angle region of the diffraction pattern. researchgate.net The position of these peaks corresponds to the layer spacing (d-spacing). By comparing the calculated molecular length to the experimentally determined layer spacing, one can distinguish between different types of smectic phases, such as the orthogonal Smectic A (where layer spacing is close to the molecular length) and the tilted Smectic C (where layer spacing is significantly less than the molecular length).

A hypothetical table of XRD data for a this compound derivative is presented below to illustrate how such data is used.

Hypothetical XRD Data for a this compound Derivative
Temperature (°C)Phase (from POM)Small-Angle Peak (2θ)Calculated Layer Spacing (d)Wide-Angle Feature (2θ)Inferred Structure
85Smectic A2.5°35.3 Å20.1° (diffuse)Layered structure, liquid-like in-plane order
105NematicNoneN/A19.9° (diffuse)Orientational order, no layers

Dielectric Spectroscopy and Dynamic Light Scattering in Mesophases

While POM and XRD identify the static structure of mesophases, techniques like dielectric spectroscopy and dynamic light scattering probe their dynamic behavior.

Dielectric Spectroscopy: This technique measures the response of a material to an applied oscillating electric field over a range of frequencies. For liquid crystals, it provides valuable information about molecular rotation and collective motions. The dielectric anisotropy (the difference in permittivity parallel and perpendicular to the director) is a key parameter for display applications, as it determines how the molecules will align in an electric field. By analyzing the frequency dependence of the dielectric response, one can study relaxation processes associated with the rotation of molecules around their short and long axes, which is crucial for understanding the switching speed of a potential liquid crystal display device.

Dynamic Light Scattering (DLS): DLS is used to study the collective fluctuations of the liquid crystal director. These fluctuations, which are related to the viscoelastic properties of the material, scatter light. By analyzing the temporal correlations of the scattered light intensity, one can determine the "viscoelastic ratio" (elastic constant divided by viscosity). This ratio is fundamental to the electro-optical performance of a liquid crystal device, as it governs the response time to an applied electric field. A lower viscoelastic ratio generally leads to faster switching times.

Influence of Molecular Structure Modifications on Mesomorphism and Phase Behavior

The liquid crystalline properties of a molecule like this compound are highly sensitive to even minor changes in its structure. Systematically modifying the molecular architecture is a key strategy for tuning its mesomorphic behavior and tailoring it for specific applications.

The primary points of modification are the flexible alkyl chain, the rigid core, and the terminal polar group.

Varying the Alkyl Chain Length: The length of the n-octyloxy chain is a critical determinant of the type and stability of the mesophase.

Shorter Chains: Molecules with shorter alkyl chains (e.g., butoxy, pentyloxy) tend to exhibit nematic phases, or may not be liquid crystalline at all if the chains are too short. worldscientificnews.com

Longer Chains: As the chain length increases, the van der Waals interactions between adjacent molecules become stronger, promoting a higher degree of order. This often leads to the stabilization of smectic phases (like Smectic A or Smectic C) at the expense of the nematic phase. mdpi.com The clearing point (the temperature at which the material becomes an isotropic liquid) often shows an "odd-even" effect, where homologues with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. mdpi.com

The table below illustrates this principle with hypothetical data for a homologous series of 4-(alkoxy)benzaldehyde oximes.

Hypothetical Phase Transitions for 4-(n-Alkoxy)benzaldehyde Oxime Series
Number of Carbon Atoms (n)Transition Temperatures (°C)
4Cr 65 (N 55) Iso
6Cr 72 N 85 Iso
8Cr 78 SmA 95 N 102 Iso
10Cr 81 SmA 110 Iso
12Cr 85 SmC 98 SmA 108 Iso

Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid. Parentheses indicate a monotropic transition (observed only on cooling).

Modifying the Core Structure: Changes to the central benzaldehyde ring system can have a profound impact. Introducing lateral substituents (atoms or small groups attached to the side of the aromatic ring) can increase the breadth of the molecule. This typically disrupts the packing efficiency, leading to lower melting points and reduced liquid crystal phase stability. tandfonline.com Conversely, extending the rigid core, for instance by replacing the benzene (B151609) ring with a biphenyl (B1667301) or naphthalene (B1677914) system, generally increases the molecular anisotropy and leads to higher clearing temperatures and more stable mesophases.

Altering the Terminal Group: The oxime group (-CH=N-OH) is pivotal due to its ability to form hydrogen bonds. Replacing the hydroxyl proton with an alkyl group (forming an oxime ether) would prevent this hydrogen bonding. This would likely lead to a significant decrease in thermal stability and could even eliminate the liquid crystalline behavior altogether, demonstrating the crucial role of this specific supramolecular interaction in promoting mesomorphism in this system.

Integration into Liquid Crystal Displays and Optoelectronic Devices

The potential integration of this compound and its derivatives into devices like Liquid Crystal Displays (LCDs) hinges on a specific set of physical properties. While it is a novel compound, its suitability can be assessed based on the requirements for materials used in established technologies, such as the ubiquitous twisted nematic (TN) or in-plane switching (IPS) LCDs.

Key parameters for a liquid crystal material to be useful in a display include:

A Stable Nematic Phase at Ambient Temperatures: For most display applications, the material must be in the nematic phase over a broad temperature range that includes typical operating conditions (e.g., 0°C to 60°C).

Positive Dielectric Anisotropy: In a standard TN-LCD, the liquid crystal molecules align themselves with an applied electric field. This requires a positive dielectric anisotropy, meaning the dielectric constant parallel to the molecular axis is greater than the perpendicular component. The polar oxime and ether groups of this compound would contribute to a significant dipole moment, making a positive dielectric anisotropy plausible.

Appropriate Birefringence (Optical Anisotropy): Birefringence (Δn) is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The optimal value of Δn depends on the display's cell gap (d) to satisfy the condition for efficient light modulation.

Low Viscosity and Fast Switching Speed: The viscosity of the material directly impacts how quickly the molecules can reorient in response to an electric field. Lower viscosity leads to faster on-off switching times, which is critical for reducing motion blur in video content.

Beyond displays, oxime-based liquid crystals could be explored for other optoelectronic applications, such as optical sensors. The interaction of analytes with the oxime group could disrupt the liquid crystal ordering, leading to a detectable optical signal, a principle used in some LC-based chemical sensors.

Supramolecular Assembly and Self-Organization in Liquid Crystalline Phases

The formation of liquid crystalline phases is a quintessential example of molecular self-organization, driven by a delicate balance of intermolecular forces. In this compound, supramolecular assembly via hydrogen bonding is a defining feature that governs its phase behavior.

The oxime group (-CH=N-OH) is a classic hydrogen-bonding motif. The hydroxyl proton is acidic and acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This allows two molecules of this compound to form a stable, centrosymmetric dimer through a pair of O-H···N hydrogen bonds.

This dimerization has profound consequences for its liquid crystalline properties:

Enhanced Anisotropy: The formation of the dimer effectively doubles the length of the rigid core unit. This significant increase in molecular length and shape anisotropy strongly promotes the formation of liquid crystalline phases, particularly smectic phases which favor the packing of elongated objects.

Increased Thermal Stability: The hydrogen bonds are strong, directional interactions that require significant thermal energy to break. Consequently, the resulting supramolecular dimers are more stable than the individual monomers, which often translates to higher clearing temperatures and a broader mesophase range compared to analogous compounds that cannot form such hydrogen bonds.

The self-organization process begins as the isotropic liquid is cooled. The combination of anisotropic van der Waals forces between the phenyl rings and octyloxy chains, coupled with the strong, specific hydrogen bonding of the oxime groups, drives the molecules to align along a common axis (the director), leading to the formation of a nematic phase. Upon further cooling, the increased importance of the intermolecular forces can cause these aligned dimers to organize into layers, resulting in the transition to a smectic phase. The flexible octyloxy chains fill the space between the rigid dimeric cores, maintaining the fluidity characteristic of the liquid crystalline state. This interplay between covalent molecular structure and non-covalent supramolecular interactions is fundamental to the rich phase behavior of hydrogen-bonded liquid crystals like this compound.

Advanced Applications of 4 Octyloxy Benzaldehyde Oxime Beyond Liquid Crystals

Role in Sensor Technologies

The structural features of 4-(octyloxy)benzaldehyde oxime, namely the electron-rich aromatic ring, the chelating oxime group, and the long, lipophilic octyloxy chain, make it an interesting candidate for the development of chemical sensors. The oxime group can act as a recognition site for specific analytes, particularly metal ions, through coordination. The long alkyl chain can enhance the solubility of the sensor molecule in non-polar media and facilitate its incorporation into sensing membranes or onto surfaces.

Although specific studies on this compound as a primary chemosensor are limited, the broader class of alkoxybenzaldehyde oximes has been explored for this purpose. For instance, the formation of an oxime from an aldehyde is a reaction that can be exploited in sensor design. Research has shown that hydroxylamine-functionalized materials can serve as colorimetric chemosensors for long-chain aldehydes through the formation of oximes. This principle could be reversed, where this compound itself could potentially act as a component in a displacement assay.

Furthermore, the ability of the oxime group to form stable complexes with various metal ions is a key feature for sensor applications. The binding of a metal ion to the oxime can induce a change in the molecule's photophysical or electrochemical properties, leading to a detectable signal. The octyloxy chain can further influence the selectivity and sensitivity of the sensor by creating a specific microenvironment around the binding site.

Table 1: Potential Analytes for this compound-Based Sensors

Analyte CategoryPotential Sensing Mechanism
Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺)Chelation with the oxime group leading to a colorimetric or fluorescent signal.
AldehydesDisplacement of a pre-complexed species or participation in an indicator reaction.
AminesReaction with the oxime under specific conditions to form new products with different optical properties.

Applications in Organic Electronics and Photonics

The molecular structure of this compound, featuring a π-conjugated aromatic system and a flexible alkyl chain, suggests its potential utility in the field of organic electronics and photonics. The benzaldehyde (B42025) moiety provides a degree of electronic conjugation, which is a prerequisite for charge transport in organic semiconductors. The long octyloxy chain can impart solubility in organic solvents, which is crucial for solution-based processing of electronic devices, and can also influence the molecular packing in the solid state, thereby affecting charge mobility.

While direct applications of this compound in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) have not been extensively reported, the building blocks of this molecule are relevant. Benzaldehyde derivatives are used in the synthesis of various organic electronic materials. The oxime group can be a versatile synthetic handle to link the molecule to other functional units or to polymer backbones, allowing for the creation of more complex and functional materials for electronic applications.

The incorporation of such molecules into liquid crystal matrices, a field where 4-(octyloxy)benzaldehyde is already established, could lead to the development of novel photonic devices. The ability to modulate the optical properties of the liquid crystal phase through the electronic characteristics of the oxime derivative could be exploited in applications such as optical switching and data storage.

Catalytic Applications of this compound and Its Metal Complexes

The oxime group is an excellent ligand for a variety of metal ions, and the resulting metal complexes can exhibit significant catalytic activity. The nitrogen and oxygen atoms of the oxime moiety can coordinate to a metal center, forming stable chelate rings. The electronic properties of the benzaldehyde ring and the steric bulk of the octyloxy group can influence the geometry and reactivity of the metal complex, allowing for the fine-tuning of its catalytic performance.

Although specific catalytic applications of this compound metal complexes are not widely documented in scientific literature, the catalytic potential of oxime-based metal complexes, in general, is well-established. These complexes have been shown to be effective catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions.

For example, palladium complexes of oximes have been utilized as catalysts in carbon-carbon bond-forming reactions. The this compound ligand could potentially stabilize palladium nanoparticles or form discrete molecular complexes that catalyze reactions such as the Heck or Suzuki coupling. The long alkyl chain might enhance the solubility of the catalyst in organic solvents, facilitating homogeneous catalysis.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Type of ReactionPotential Metal CenterRole of the Ligand
Oxidation of AlcoholsCopper(II), Cobalt(II)Stabilize the metal in a catalytically active oxidation state.
Heck and Suzuki CouplingPalladium(II)Enhance catalyst stability and solubility.
Hydrogenation of AlkenesRhodium(I), Ruthenium(II)Modify the steric and electronic environment of the metal center.

Polymer Chemistry: Incorporation into Functional Polymeric Materials

The reactivity of the oxime group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. The oxime linkage can be formed through a highly efficient and selective reaction known as "oxime click chemistry," which is the condensation reaction between a hydroxylamine (B1172632) and an aldehyde or ketone. This reaction proceeds under mild conditions and produces water as the only byproduct, making it an attractive method for the synthesis of functional polymers.

This compound can be incorporated into polymer chains through several strategies. It can be polymerized with other monomers to form copolymers with pendant oxime groups. These pendant groups can then be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities. For instance, the oxime group can be used to graft other molecules onto the polymer backbone, leading to the formation of complex macromolecular architectures.

Alternatively, the bifunctional nature of the parent aldehyde, 4-(octyloxy)benzaldehyde, allows for its use in polycondensation reactions. For instance, after conversion to a dialdehyde (B1249045) or reaction with a molecule containing two hydroxylamine groups, it could form poly(azomethine-ether)s. The resulting polymers would possess the liquid crystalline properties of the octyloxybenzaldehyde moiety, combined with the functionality of the oxime or other incorporated groups.

The incorporation of the this compound unit into polymers can impart desirable properties to the final material, such as thermal stability, solubility in organic solvents, and the ability to form self-assembled structures. These functional polymers could find applications in areas such as drug delivery, responsive materials, and advanced coatings.

Theoretical and Computational Chemistry Studies of 4 Octyloxy Benzaldehyde Oxime

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. nih.gov While direct computational studies on 4-(Octyloxy)benzaldehyde oxime are not extensively documented, valuable insights can be drawn from research on analogous substituted benzaldehyde (B42025) oximes, such as nitrobenzaldehyde oximes. nih.gov These studies form a basis for predicting the electronic and spectroscopic characteristics of the title compound.

The electronic properties are largely governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the octyloxy group, while the LUMO is anticipated to be centered on the C=N-OH moiety of the oxime. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. biointerfaceresearch.com Molecules with smaller gaps tend to be more reactive. biointerfaceresearch.com

The presence of the electron-donating octyloxy group at the para position is expected to increase the energy of the HOMO compared to unsubstituted benzaldehyde oxime, likely resulting in a smaller HOMO-LUMO gap and enhanced reactivity. This contrasts with compounds like 4-nitrobenzaldehyde (B150856) oxime, where the electron-withdrawing nitro group lowers the orbital energies and alters the reactivity profile. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red and yellow regions) concentrated around the electronegative oxygen and nitrogen atoms of the oxime group, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, positive potential (blue regions) would be associated with the hydrogen atoms, particularly the hydroxyl proton of the oxime group. researchgate.net

Computational methods can also predict spectroscopic parameters. For instance, 1H and 13C NMR chemical shifts can be calculated with good accuracy, aiding in the structural confirmation of synthesized compounds. nih.govnih.gov Similarly, theoretical calculations of UV-Vis spectra can identify the electronic transitions responsible for light absorption. biointerfaceresearch.com

Table 1: Predicted Quantum Chemical Parameters for this compound based on Analogous Compounds Note: These values are estimations based on published data for structurally related benzaldehyde oxime derivatives and the known electronic effects of an alkoxy substituent. Actual calculated values may vary.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighIndicates strong electron-donating character. biointerfaceresearch.com
LUMO Energy Typical for an oxime groupSite of electron acceptance. biointerfaceresearch.com
HOMO-LUMO Gap (Eg) Moderately LowSuggests high chemical reactivity and polarizability. biointerfaceresearch.com
Dipole Moment (µ) ModerateArises from the polar oxime and ether functionalities.
Molecular Electrostatic Potential (MEP) Negative potential on N and O atomsIdentifies sites for electrophilic attack and hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis, Aggregation, and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. riverpublishers.com For an amphiphilic molecule like this compound, which possesses a long, hydrophobic octyloxy tail and a polar benzaldehyde oxime head, MD simulations are invaluable for understanding its behavior in different environments. manchester.ac.uknih.gov

Conformational Analysis: The flexibility of the octyloxy chain allows the molecule to adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers. In a vacuum or a non-polar solvent, the alkyl chain is likely to be extended and flexible. In an aqueous environment, hydrophobic collapse would drive the chain to adopt a more compact conformation to minimize its contact with water. nih.gov

Aggregation and Self-Assembly: The dual nature of this compound strongly suggests a tendency to self-assemble in solution. MD simulations can model this process spontaneously. core.ac.uk

In Aqueous Media: When the concentration exceeds a critical value, these molecules are expected to form aggregates such as micelles or vesicles. riverpublishers.com In these structures, the hydrophobic octyloxy tails would form a core, shielded from the water, while the polar oxime head groups would be exposed to the aqueous phase, interacting with water molecules via hydrogen bonding.

At Interfaces: At an air-water or oil-water interface, the molecules would align themselves with the polar head in the water and the non-polar tail extending into the air or oil phase, forming a monolayer. manchester.ac.uk

These simulations provide detailed information on the structure, size, and stability of the resulting aggregates, which is crucial for applications in areas like emulsification or drug delivery. riverpublishers.comcore.ac.uk The reversible nature of some oxime linkages can also be exploited to create dynamic, self-healing materials, where the self-assembly is coupled with reversible covalent bond formation. rsc.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a highly effective method for investigating the pathways of chemical reactions, allowing for the calculation of energies of reactants, products, intermediates, and transition states. nih.govnih.gov For this compound, DFT can be used to explore several key reaction mechanisms.

Oxime Formation and Hydrolysis: DFT can model the condensation reaction between 4-(octyloxy)benzaldehyde and hydroxylamine (B1172632) to form the oxime. oup.com It can also elucidate the mechanism of the reverse reaction, the acid-catalyzed hydrolysis of the oxime back to the aldehyde and hydroxylamine. These studies would involve locating the transition states for the nucleophilic attack and subsequent dehydration or hydration steps, respectively.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.org DFT calculations can map out the potential energy surface for the rearrangement of this compound to N-(4-(octyloxy)phenyl)formamide. This would involve identifying the transition state for the migration of the aryl group and the subsequent tautomerization to the stable amide product.

O-Alkylation/Etherification: The oxime's hydroxyl group can react with alkylating agents to form oxime ethers. A DFT study could model the reaction with a simple electrophile, like iodomethane, to predict the reaction barrier and thermodynamics. Studies on related systems have shown that such mechanisms can be accurately described, providing insights into the role of solvents and catalysts. oup.com

Table 2: Plausible Reactions of this compound Amenable to DFT Study

Reaction TypeReactantsProductsInformation from DFT
Hydrolysis (Acid-Catalyzed) Oxime + H2O/H+Aldehyde + HydroxylamineReaction energy profile, transition state structures, catalytic effect. oup.com
Beckmann Rearrangement Oxime + Acid CatalystN-substituted AmideActivation energy barrier, stability of intermediates, migratory aptitude. wikipedia.org
Dehydration OximeNitrile (4-(Octyloxy)benzonitrile)Reaction pathway and energy requirements for water elimination. wikipedia.org
Reduction Oxime + Reducing AgentAmine (4-(Octyloxy)benzylamine)Adsorption on catalytic surfaces, hydrogenation steps.

Prediction of Material Properties through Advanced Computational Models

Advanced computational models, often combining quantum mechanics with molecular simulations, can predict bulk material properties from the molecular structure. rsc.org For this compound, a key predictable property is its potential to form liquid crystals.

The molecular shape of this compound—a rigid aromatic core with a flexible alkyl chain—is characteristic of calamitic (rod-like) mesogens, which are molecules that can form liquid crystal phases. researchgate.net Computational studies on similar long-chain alkoxy-substituted compounds have successfully predicted their mesomorphic behavior. mdpi.com

Predicting Liquid Crystalline Behavior:

Molecular Shape and Anisotropy: Calculations can quantify the molecule's aspect ratio and polarizability anisotropy, which are crucial for the formation of ordered, anisotropic liquid crystal phases (e.g., nematic or smectic). mdpi.com

Intermolecular Interactions: Simulations of multi-molecule systems can assess the strength and directionality of intermolecular forces (van der Waals, π-π stacking, hydrogen bonding), which dictate how the molecules pack in the condensed phase.

Phase Transition Temperatures: While challenging, advanced simulation techniques combined with thermodynamic integration can estimate the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases.

Machine learning models are also emerging as a powerful tool for predicting material properties. matjazperc.com By training algorithms on datasets of molecules with known liquid crystal behavior, it is possible to develop models that can predict the mesophase type and transition temperatures for new molecules like this compound based on calculated molecular descriptors. matjazperc.comresearchgate.net Such predictive modeling accelerates the discovery of new materials with tailored properties for applications in displays and sensors.

Derivatization and Structural Modification for Enhanced Functionality

Synthesis and Characterization of Novel 4-(Octyloxy)benzaldehyde Oxime Derivatives and Analogues

The synthesis of this compound serves as the foundational step for all subsequent derivatization. This is typically achieved through the condensation reaction of 4-(octyloxy)benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or an amine. nih.govwikipedia.org The general reaction scheme is presented below:

General Synthesis of this compound:

Reactants: 4-(Octyloxy)benzaldehyde, Hydroxylamine Hydrochloride

Base: Sodium Hydroxide or Triethylamine

Solvent: Ethanol (B145695) or Methanol (B129727)

Product: this compound

Novel derivatives can then be synthesized by modifying either the oxime functional group or the benzaldehyde (B42025) core.

O-Alkylation and O-Acylation of the Oxime Group: The hydroxyl group of the oxime is a prime target for modification. O-alkylation with various alkyl halides or O-acylation with acyl chlorides can introduce new functionalities. For instance, the synthesis of O-benzyl oxime ethers has been reported as a strategy to create compounds with potential biological activity. nih.gov

Substitution on the Aromatic Ring: While the starting material possesses an octyloxy group at the 4-position, further modifications to the aromatic ring can be envisioned. These could include the introduction of additional substituents through electrophilic aromatic substitution reactions, although this might require protection of the oxime group.

Synthesis of Analogues with Varying Alkoxy Chain Lengths: A common strategy to modulate physical properties, such as liquid crystallinity, is to synthesize a homologous series of compounds with varying alkoxy chain lengths (e.g., replacing the octyloxy group with hexyloxy or decyloxy groups). This allows for a systematic study of the effect of chain length on mesophase behavior. researchgate.neticm.edu.pl

The characterization of these new derivatives relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns. For liquid crystalline derivatives, polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are essential for identifying and characterizing the mesophases. researchgate.netnih.gov

A representative, though not exhaustive, table of potential novel derivatives and their key characterization data is presented below, based on synthetic strategies for related compounds.

Derivative Name Modification Potential Characterization Data
(E)-4-(Octyloxy)benzaldehyde O-methyl oximeO-methylation of the oxime¹H NMR: Appearance of a singlet around 3.9-4.1 ppm (O-CH₃). IR: Disappearance of the broad O-H stretch.
(E)-4-(Octyloxy)benzaldehyde O-acetyl oximeO-acetylation of the oxime¹H NMR: Appearance of a singlet around 2.1-2.3 ppm (CO-CH₃). IR: Appearance of a strong C=O stretch around 1750-1770 cm⁻¹.
(E)-4-(Hexyloxy)benzaldehyde oximeVariation of the alkoxy chainComparison of physical properties (e.g., melting point, liquid crystal transition temperatures) with the octyloxy analogue.
(E)-2-Hydroxy-4-(octyloxy)benzaldehyde oximeIntroduction of a hydroxyl group¹H NMR: Additional aromatic proton signals and a phenolic OH signal. IR: Broad O-H stretch corresponding to the phenolic hydroxyl.

Systematic Investigations of Structure-Property Relationships in Modified Oxime Systems

The systematic investigation of how structural modifications influence the properties of this compound derivatives is critical for the rational design of functional molecules. Key relationships have been explored in related systems, providing a framework for predicting the behavior of novel analogues.

Liquid Crystalline Properties: The long octyloxy chain in this compound suggests a predisposition for liquid crystalline behavior. In related Schiff base systems, such as 4-(octyloxy)benzylidene-4'-alkyloxyanilines, the length of the alkoxy chains significantly influences the type and stability of the mesophases. researchgate.net It is well-established that increasing the length of the terminal alkyl or alkoxy chains can induce or stabilize smectic phases over nematic phases. icm.edu.plnih.gov Therefore, a systematic study of a homologous series of 4-(alkoxy)benzaldehyde oximes is expected to reveal a clear correlation between alkoxy chain length and mesomorphic properties.

The introduction of lateral substituents on the benzene (B151609) ring would likely disrupt the molecular packing and lower the clearing temperatures, potentially suppressing mesophase formation altogether. Conversely, extending the rigid core of the molecule, for example by replacing the phenyl ring with a biphenyl (B1667301) or naphthalene (B1677914) system, would be expected to enhance the thermal stability of the liquid crystalline phases.

Antimicrobial Activity: Oxime derivatives have been investigated for their antimicrobial properties. nih.govresearchgate.net Studies on oxime esters derived from substituted benzaldehydes have shown that the nature and position of the substituents on the aromatic ring play a crucial role in their activity. For example, the presence of electron-withdrawing groups can enhance antibacterial efficacy. researchgate.net In the context of this compound derivatives, modifications to the oxime group (e.g., O-acylation with different acid chlorides) or the introduction of additional functional groups on the aromatic ring could be systematically explored to optimize antimicrobial potency against various bacterial and fungal strains. researchgate.net

A hypothetical structure-activity relationship (SAR) study for antimicrobial activity is outlined in the table below, based on general principles observed in related compounds.

Structural Modification Predicted Effect on Antimicrobial Activity Rationale
Increasing alkoxy chain lengthVariable, potentially decreasedIncreased lipophilicity may enhance membrane interaction up to a point, but very long chains could hinder transport.
O-acylation of the oximePotential for enhancementThe acyl group can be varied to modulate lipophilicity and interaction with biological targets. researchgate.net
Introduction of halogens on the aromatic ringLikely enhancementHalogen atoms can increase lipophilicity and participate in halogen bonding, improving target interaction.
Introduction of a hydroxyl group on the aromatic ringVariableCan introduce new hydrogen bonding interactions but may also alter solubility and bioavailability.

Design of Multicomponent Systems Incorporating the this compound Moiety

The unique properties of this compound and its derivatives make them attractive building blocks for the construction of more complex, multicomponent systems.

Functionalized Polymers and Dendrimers: The this compound moiety can be incorporated into polymeric structures. For instance, the oxime's hydroxyl group could be used to initiate ring-opening polymerization, or the entire molecule could be attached as a side chain to a polymer backbone. This would lead to the creation of liquid crystalline polymers or polymers with antimicrobial surfaces.

Supramolecular Assemblies: The oxime group is capable of forming hydrogen bonds, which can be exploited in the design of supramolecular assemblies. For example, co-crystallization with other molecules that have complementary hydrogen bond donors or acceptors could lead to the formation of new crystalline structures with unique properties. The long octyloxy chain can also participate in van der Waals interactions, promoting self-assembly into ordered structures in solution or on surfaces.

Metal-Organic Frameworks (MOFs): While not a direct incorporation of the oxime itself, the parent aldehyde, 4-(octyloxy)benzaldehyde, could be functionalized with coordinating groups (e.g., carboxylic acids) to serve as a ligand for the synthesis of MOFs. The long octyloxy chains would then line the pores of the framework, creating a hydrophobic environment that could be useful for the selective adsorption of nonpolar molecules.

The design of these multicomponent systems leverages the inherent properties of the this compound unit, such as its rod-like shape, potential for liquid crystallinity, and the reactivity of the oxime group, to create advanced materials with emergent functionalities.

Emerging Research Frontiers and Future Perspectives for 4 Octyloxy Benzaldehyde Oxime

Integration with Nanotechnology and Hybrid Materials Science

The future of 4-(Octyloxy)benzaldehyde oxime is intrinsically linked to the development of novel nanomaterials and hybrid systems. The long octyloxy tail of the molecule imparts a degree of amphiphilicity, suggesting potential for self-assembly into ordered nanostructures. This characteristic is a cornerstone of bottom-up nanotechnology, where molecules are designed to spontaneously organize into functional architectures.

Research into related alkoxy-substituted benzaldehyde (B42025) derivatives has shown their capacity to form liquid crystalline phases. colorado.edunih.gov Liquid crystals represent a state of matter between a conventional liquid and a solid crystal, exhibiting both fluidity and long-range molecular order. colorado.edu This property is highly valuable in nanotechnology. For instance, liquid crystal-based sensors can detect minute environmental changes, with the ordered molecular arrangement amplifying molecular-level events into macroscopic signals. nih.gov The integration of this compound into hybrid materials, such as liquid crystalline elastomers (LCEs) and networks (LCNs), could lead to the development of advanced functional materials. These materials could find use in soft robotics and as responsive surfaces due to their unique anisotropic properties. rsc.org

The potential for this compound to form liquid crystalline phases opens up avenues for its use in templating the synthesis of porous inorganic materials with well-defined nanostructures. researchgate.net Such materials are of significant interest for catalysis, separation, and sensing applications.

Development of Advanced In Situ Characterization Techniques

To fully unlock the potential of this compound in these advanced applications, a deep understanding of its behavior at the molecular level is crucial. The development and application of advanced in situ characterization techniques are therefore a key research frontier. These techniques allow scientists to observe and analyze chemical reactions and physical transformations as they happen, providing invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. rsc.org

For a compound like this compound, which is expected to exhibit liquid crystalline properties, techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are indispensable for identifying and characterizing its mesophases. iosrjournals.orgipme.ru X-ray Diffraction (XRD) can provide detailed information about the structure and long-range order of these liquid crystalline phases. iosrjournals.org

Furthermore, in situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the chemical changes during the synthesis or functionalization of the oxime group in real-time. nih.govrsc.org For instance, the reaction of the oxime with other molecules can be followed by observing the disappearance of characteristic vibrational bands and the appearance of new ones. This level of process understanding is critical for optimizing reaction conditions and ensuring the desired product is formed with high purity.

The table below summarizes key characterization techniques and their potential applications in studying this compound.

Characterization TechniqueApplication in this compound Research
Polarized Optical Microscopy (POM)Identification of liquid crystalline phases and their textures.
Differential Scanning Calorimetry (DSC)Determination of phase transition temperatures and associated enthalpy changes.
X-ray Diffraction (XRD)Elucidation of the molecular arrangement and long-range order in crystalline and liquid crystalline states.
In Situ FTIR/Raman SpectroscopyReal-time monitoring of synthesis and functionalization reactions involving the oxime group.
Atomic Force Microscopy (AFM)Visualization of self-assembled nanostructures on surfaces at the atomic scale. ipme.ru

Sustainable and Scalable Production Methodologies for Industrial Applications

For this compound to transition from a laboratory curiosity to a widely used industrial chemical, the development of sustainable and scalable production methods is paramount. Traditional organic synthesis often relies on harsh reagents, toxic solvents, and energy-intensive processes. The modern trend in chemical manufacturing is towards "green chemistry," which seeks to minimize the environmental impact of chemical processes. sciencedaily.com

The synthesis of benzaldehyde oximes typically involves the condensation of a benzaldehyde with hydroxylamine (B1172632). researchgate.netnih.gov Research into greener synthesis routes for related compounds has explored the use of more environmentally friendly solvents, such as water or bio-based solvents, and the use of catalysts to improve reaction efficiency and reduce waste. sciencedaily.com For instance, microwave-assisted synthesis has been shown to accelerate the formation of benzaldehyde oximes, leading to shorter reaction times and potentially lower energy consumption. researchgate.net

Furthermore, the principles of green chemistry can be applied to the entire lifecycle of the material. This includes sourcing the starting materials from renewable feedstocks. researchgate.net For this compound, the benzaldehyde and octanol (B41247) precursors could potentially be derived from biomass, further enhancing the sustainability of its production. The development of one-pot or multi-component reactions, where several reaction steps are combined without isolating intermediates, can also significantly improve the efficiency and reduce the environmental footprint of the synthesis. sciencedaily.com

Interdisciplinary Research Avenues in Biomedical, Environmental, and Energy Applications

The unique chemical functionalities of this compound open up a wide range of possibilities for its application in diverse, interdisciplinary fields.

Biomedical Applications:

The liquid crystalline properties of materials derived from this compound could be harnessed for biomedical applications. Lyotropic liquid crystalline phases, which form in the presence of a solvent, are being explored as advanced drug delivery systems. nih.gov These structures can encapsulate and protect therapeutic agents, releasing them in a controlled manner. The biocompatibility of such systems is a key area of research. nih.gov Furthermore, liquid crystal-based biosensors offer a label-free method for detecting biological molecules, where the binding of an analyte to the sensor surface triggers a change in the liquid crystal's orientation, which can be easily detected. nih.govnih.gov The long alkoxy chain of this compound could also influence its interaction with biological membranes, a factor that is important in the design of new therapeutic agents. acs.org Oxime ethers, a class of compounds to which this compound belongs, have shown a range of biological activities, including antifungal properties. nih.gov

Environmental Applications:

The sensitivity of liquid crystalline materials to their surrounding environment makes them excellent candidates for the development of environmental sensors. scispace.com Films or droplets of liquid crystals can be used to detect volatile organic compounds (VOCs) in the air, with the presence of the analyte causing a detectable change in the liquid crystal's optical properties. scispace.comresearchgate.net Given the potential for this compound to form liquid crystalline phases, it could be incorporated into such sensors. Additionally, oxime compounds are being investigated for their role in environmental remediation. For example, they can be used as probes in electrochemical sensors for the detection of pesticides. researchgate.net

Energy Applications:

The ordered yet fluid nature of liquid crystals presents opportunities in the energy sector. Liquid crystals are being explored as phase change materials for thermal energy storage. oaepublish.com Their ability to absorb and release large amounts of energy during their phase transitions makes them attractive for this application. The long alkyl chain in this compound could contribute to a desirable melting point and latent heat of fusion for such applications. Moreover, the ability of certain liquid crystals to self-assemble into columnar structures that can conduct electricity opens up the possibility of using them as "molecular wires" in organic electronic devices. eurekalert.org Research into oxime-based organic cathode materials for lithium-ion batteries has also shown promise, suggesting a potential role for compounds like this compound in energy storage devices. scispace.com

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